molecular formula C18H11Cl3N2O4S B11309413 4-Chlorophenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

4-Chlorophenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11309413
M. Wt: 457.7 g/mol
InChI Key: PQQHCNMLFCMFBY-UHFFFAOYSA-N
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Description

4-Chlorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of multiple chlorine atoms and a methanesulfonyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Sulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as triethylamine (Et₃N).

    Esterification: The final step involves esterification to form the carboxylate ester using appropriate alcohols and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Chlorinating Agents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅)

    Sulfonylating Agents: Methanesulfonyl chloride (CH₃SO₂Cl)

    Bases: Triethylamine (Et₃N), sodium hydroxide (NaOH)

    Catalysts: Acidic or basic catalysts for esterification and hydrolysis

Major Products

    Substitution Products: Compounds with different functional groups replacing the chlorine atoms

    Oxidation Products: Compounds with higher oxidation states of sulfur or nitrogen

    Hydrolysis Products: Carboxylic acids and alcohols

Scientific Research Applications

4-Chlorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxamide: Similar structure but with an amide group instead of an ester.

    4-Chlorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-sulfonate: Similar structure but with a sulfonate group.

Uniqueness

4-Chlorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H11Cl3N2O4S

Molecular Weight

457.7 g/mol

IUPAC Name

(4-chlorophenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C18H11Cl3N2O4S/c19-12-3-1-11(2-4-12)10-28(25,26)18-22-9-15(21)16(23-18)17(24)27-14-7-5-13(20)6-8-14/h1-9H,10H2

InChI Key

PQQHCNMLFCMFBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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